7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Description
Properties
IUPAC Name |
7-chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c1-10-15(19)8-7-13-14(18(20)22)9-16(21-17(10)13)11-3-5-12(23-2)6-4-11/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOHKLKOKMKHFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601164764 | |
| Record name | 7-Chloro-2-(4-methoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601164764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160263-66-0 | |
| Record name | 7-Chloro-2-(4-methoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2-(4-methoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601164764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Quinoline Core
The quinoline nucleus is commonly synthesized via the Skraup synthesis, a classical method involving the condensation of aniline derivatives with glycerol under acidic and oxidizing conditions. For this compound, the starting material is typically a substituted aniline bearing the 4-methoxyphenyl group or its precursor.
- Reaction conditions: Aniline derivative, glycerol, concentrated sulfuric acid, and an oxidant such as nitrobenzene or arsenic acid.
- Temperature: Reflux conditions (~180–200 °C).
- Outcome: Formation of 2-(4-methoxyphenyl)-8-methylquinoline as the core structure.
This step establishes the heterocyclic framework essential for further functionalization.
Chlorination at the 7-Position
Selective chlorination at the 7-position of the quinoline ring is achieved using electrophilic chlorinating agents.
- Reagents: N-Chlorosuccinimide (NCS), sulfuryl chloride (SO2Cl2), or phosphorus pentachloride (PCl5).
- Solvent: Chloroform, dichloromethane, or carbon tetrachloride.
- Temperature: Controlled low temperatures (0–25 °C) to prevent over-chlorination.
- Mechanism: Electrophilic aromatic substitution targeting the activated 7-position.
This step requires careful control to avoid chlorination at undesired positions and to maintain the integrity of other functional groups.
Methylation at the 8-Position
The methyl group at the 8-position is typically introduced via methylation of a suitable precursor or by using a methyl-substituted starting material.
- Reagents: Methyl iodide (CH3I), dimethyl sulfate, or methyl triflate.
- Base: Potassium carbonate (K2CO3) or sodium hydride (NaH).
- Solvent: Acetone, DMF, or DMSO.
- Conditions: Room temperature to mild heating.
This alkylation step is often performed prior to chlorination to ensure regioselectivity and to avoid side reactions.
Conversion of Carboxylic Acid to Carbonyl Chloride
The final step involves converting the quinoline-4-carboxylic acid intermediate to the corresponding carbonyl chloride.
- Reagents: Thionyl chloride (SOCl2), oxalyl chloride ((COCl)2), or phosphorus pentachloride (PCl5).
- Solvent: Anhydrous dichloromethane or chloroform.
- Temperature: 0–25 °C.
- Procedure: The acid is treated with the chlorinating agent under anhydrous conditions, often with catalytic DMF to facilitate the reaction.
This transformation is critical as it activates the acid for further synthetic applications or biological evaluations.
| Step | Reaction Type | Reagents/Conditions | Key Outcome |
|---|---|---|---|
| 1 | Quinoline core formation (Skraup synthesis) | Aniline derivative, glycerol, H2SO4, oxidant; reflux | Formation of quinoline core |
| 2 | Aryl substitution (if needed) | Pd catalyst, aryl halide/boronic acid; heating | Introduction of 4-methoxyphenyl group |
| 3 | Electrophilic chlorination | NCS or SO2Cl2; low temp in CH2Cl2 | Chlorination at 7-position |
| 4 | Methylation | CH3I, base (K2CO3/NaH); mild heating | Methyl group introduction at 8-position |
| 5 | Acid to acid chloride conversion | SOCl2 or (COCl)2; anhydrous solvent, RT | Formation of carbonyl chloride functionality |
- The Skraup synthesis remains the most reliable method for quinoline core construction, offering moderate to good yields (~60%) under optimized conditions.
- Chlorination selectivity is enhanced by controlling reagent stoichiometry and reaction temperature, minimizing poly-chlorination or degradation.
- Methylation yields are improved by using strong bases and anhydrous solvents to prevent side reactions.
- Conversion to the acid chloride is typically quantitative when using thionyl chloride with catalytic DMF, with reaction times ranging from 1 to 3 hours at room temperature.
The preparation of 7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride is a multi-step process combining classical heterocyclic synthesis with precise functional group transformations. The key steps involve quinoline core formation via Skraup synthesis, regioselective substitution and chlorination, methylation, and final conversion to the acid chloride. Careful control of reaction conditions and reagent choice is essential for achieving high purity and yield. These methods are supported by extensive literature and industrial practices, providing a robust framework for synthesizing this compound for research and potential pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products with different substituents replacing the chloro group.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Hydroxylated derivatives of the original compound.
Scientific Research Applications
The compound 7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride is a synthetic organic molecule with a variety of applications in scientific research, particularly in the fields of medicinal chemistry and biochemistry. Below is a detailed exploration of its applications, supported by data tables and case studies.
Medicinal Chemistry
Anticancer Activity:
this compound has been investigated for its potential anticancer properties. Quinoline derivatives are known for their ability to inhibit various cancer cell lines, and this specific compound has shown promise in preliminary studies.
- Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinoline exhibit cytotoxic effects on human cancer cells. The compound's structure allows it to interact with DNA, potentially leading to apoptosis in cancer cells.
Antimicrobial Properties
Inhibition of Pathogenic Bacteria:
Research indicates that quinoline derivatives can possess antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains.
- Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|-------------------------|----------------------------------------|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Enzyme Inhibition
Targeting Specific Enzymes:
This compound has been studied for its ability to inhibit specific enzymes involved in disease pathways, particularly those related to cancer and infectious diseases.
- Mechanism of Action: The carbonyl chloride group is reactive and can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The chloro and methoxyphenyl groups enhance its ability to bind to enzymes and receptors, potentially inhibiting their activity. The carbonyl chloride group can react with nucleophilic sites on proteins, leading to modifications that affect their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituent type, position, and functional groups. These variations influence reactivity, solubility, and biological activity. Below is a detailed comparison:
Table 1: Structural and Functional Group Comparisons
Physicochemical Properties
- Solubility: Carbonyl chlorides (e.g., target compound) are typically soluble in dichloromethane, THF, or DMF but hydrolyze in water .
- Melting Points :
Key Research Findings
- Substituent Effects :
- Functional Group Reactivity :
Biological Activity
7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride is a synthetic compound that belongs to the quinoline family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimalarial properties, synthesis, and relevant research findings.
- Chemical Formula : C₁₈H₁₃Cl₂NO₂
- Molecular Weight : 346.2 g/mol
- CAS Number : 1160263-66-0
- MDL Number : MFCD03422830
- Hazard Classification : Irritant
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of quinoline derivatives, including this compound. The compound's activity was evaluated through various assays against Plasmodium falciparum, the causative agent of malaria.
-
In Vitro Growth Inhibition :
- The compound showed significant inhibitory effects on the in vitro growth of Plasmodium falciparum (W2 strain) with an IC50 value determined through nonlinear regression analysis.
- Comparative studies indicated that its activity was enhanced when complexed with metal ions, such as Cu(II), suggesting a synergistic effect that could improve therapeutic efficacy .
- Hemozoin Formation Inhibition :
- Inhibition of Recombinant Falcipain-2 :
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting from readily available quinoline derivatives. The synthetic pathway includes:
- Formation of the quinoline core.
- Introduction of the methoxy and chloro substituents.
- Conversion to the carbonyl chloride derivative.
The characterization of synthesized compounds was performed using techniques such as NMR spectroscopy and mass spectrometry to confirm structure and purity.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
| Study | Findings |
|---|---|
| Egan et al. (2000) | Identified structural motifs in quinolines that enhance antimalarial activity. |
| Chiyanzu et al. (2005) | Investigated the role of metal complexes in improving biological efficacy against P. falciparum. |
| Bahl et al. (2010) | Explored metabolic pathways influenced by metal ions in enhancing drug activity. |
These studies collectively indicate that modifications to the quinoline structure can significantly influence biological outcomes, particularly in terms of antimalarial efficacy.
Q & A
Q. What synthetic routes are most effective for preparing 7-chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride, and what purification methods ensure high yield and purity?
Methodological Answer: The synthesis of quinoline derivatives often employs classical protocols such as the Gould–Jacob or Friedländer reactions, modified for halogenated intermediates. For example, analogous compounds like 4-chlorophenyl quinoline-2-carboxylate were synthesized via esterification using phosphorus oxychloride (POCl₃) as a catalyst, achieving 90% yield after recrystallization from ethanol . For the target compound, acylation at the 4-position using POCl₃ or thionyl chloride (SOCl₂) is recommended. Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization in ethanol/water mixtures is critical to remove unreacted starting materials and byproducts .
Q. How should researchers handle safety and stability concerns during the synthesis of this compound?
Methodological Answer: Refer to safety protocols for structurally similar chlorinated quinolines. Key precautions include:
- Using anhydrous conditions under inert gas (N₂/Ar) to avoid hydrolysis of the carbonyl chloride group.
- Storing intermediates at –20°C in amber vials to prevent decomposition.
- Employing personal protective equipment (PPE) and fume hoods due to the compound’s reactivity and potential toxicity, as outlined in safety guidelines for 7-chloro-8-methylquinoline derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity during the introduction of the 4-methoxyphenyl and methyl groups?
Methodological Answer: Regioselectivity in quinoline functionalization is influenced by electronic and steric factors. For example:
- Methoxy group placement : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with 4-methoxyphenylboronic acid under mild conditions (e.g., K₂CO₃ in DMF at 80°C) to avoid demethylation .
- Methyl group introduction : Direct alkylation at the 8-position can be achieved via radical-mediated C–H activation using azobisisobutyronitrile (AIBN) and a methyl source (e.g., dimethylzinc) .
Monitor reaction progress with LC-MS to detect unwanted regioisomers and adjust catalyst loading or temperature accordingly.
Q. What analytical strategies resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray crystallography) for structural confirmation?
Methodological Answer: Discrepancies in data interpretation often arise from dynamic effects (e.g., tautomerism) or crystal packing. For example:
- X-ray crystallography : Resolve ambiguity in the carbonyl chloride orientation by analyzing dihedral angles between the quinoline core and substituent planes (e.g., 14.7° for a related 4-chlorophenylquinoline ).
- Dynamic NMR : Use variable-temperature ¹H/¹³C NMR to detect conformational flexibility, particularly in the methoxyphenyl group .
Correlate DFT-calculated molecular geometries (e.g., Gaussian 16 at B3LYP/6-311+G(d,p)) with experimental data to validate the structure .
Q. How can mechanistic studies elucidate the role of the carbonyl chloride group in downstream reactivity (e.g., nucleophilic acyl substitution)?
Methodological Answer:
- Kinetic studies : Monitor the reaction of the carbonyl chloride with nucleophiles (e.g., amines, alcohols) using in situ IR to track the disappearance of the C=O stretch (∼1770 cm⁻¹).
- Isotope labeling : Introduce ¹⁸O into the carbonyl group to study hydrolysis pathways via mass spectrometry .
- Computational modeling : Calculate transition-state energies for acyl substitution reactions using software like ORCA to predict reactivity trends .
Q. What strategies mitigate challenges in scaling up the synthesis while maintaining reproducibility?
Methodological Answer:
- Process optimization : Replace batch reactions with flow chemistry for precise control of POCl₃ addition and exothermicity .
- Byproduct management : Implement inline liquid-liquid extraction to remove chlorinated byproducts (e.g., HCl) during workup .
- Quality control : Use high-throughput screening (HTS) with LC-MS to validate batch consistency and identify critical process parameters (CPPs) .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported for similar quinoline derivatives?
Methodological Answer: Discrepancies often arise from polymorphic forms or solvent impurities. For example:
- Solvent screening : Test solubility in DMSO, THF, and chloroform using dynamic light scattering (DLS) to detect aggregation.
- Powder XRD : Compare diffraction patterns with known polymorphs of 7-chloro-8-methylquinoline analogs to identify crystalline forms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
